molecular formula C23H18N2O5 B2543816 N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide CAS No. 433254-21-8

N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Cat. No. B2543816
M. Wt: 402.406
InChI Key: DMCSLNLGNSLRJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, indicating a method that could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone suggests a green chemistry approach that could be relevant .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using various spectroscopic and computational methods. For example, the crystal structure analysis, spectral IR, NMR UV-Vis investigations, and DFT calculations performed on 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provide a comprehensive understanding of the molecular structure, which could be applied to the compound of interest .

Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives can be complex and diverse. The colorimetric sensing of fluoride anions by N-(cyano(naphthalen-1-yl)methyl)benzamides, which involves a deprotonation-enhanced intramolecular charge transfer mechanism, is an example of a specific chemical reaction that benzamide derivatives can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be predicted and analyzed using computational methods. The DFT calculations, including the analysis of frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), natural bond orbital (NBO), and non-linear optical (NLO) properties, provide insights into the electronic properties and reactivity of these compounds . These methods could be used to predict the properties of "N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide".

Scientific Research Applications

  • Antineoplastic Metabolism

    The novel antineoplastic JS-38, structurally similar to N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, has shown unique metabolic pathways in rats, including acetylation and glucuronation. These metabolic processes contribute to the drug's pharmacological property of stimulating bone marrow cell formation (Zhang et al., 2011).

  • Synthetic Methodologies

    Several synthetic methodologies involving compounds related to N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide have been developed. These methods are crucial for the preparation of various pharmaceutically relevant compounds, demonstrating the chemical versatility of this compound class (Kobayashi et al., 2010).

  • Crystallography and Conformational Analysis

    Studies have been conducted to understand the crystal structure and conformational aspects of benzamide derivatives, which are structurally related to N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. These studies provide insights into the molecular geometry and potential biological interactions of these compounds (Browne et al., 1981).

  • Synthesis of Analogues for Drug Development

    The synthesis and characterization of various analogues of N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide have been explored. These efforts contribute to the development of new pharmacologically active compounds with potential therapeutic applications (Lindeman et al., 1995).

  • Photoelectron Spectroscopy and Luminescent Properties

    Compounds related to N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide have been studied for their photoelectron spectroscopy and luminescent properties. These properties are significant for the development of new materials with potential applications in imaging and diagnostics (Srivastava et al., 2017).

  • Potential in Treating Tuberculosis

    Some derivatives of benzamides, structurally related to N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, have shown promise in treating tuberculosis. This highlights the compound's relevance in developing new anti-tubercular therapies (Dighe et al., 2012).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions or applications for the compound.


properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c1-29-16-11-12-20(30-2)19(13-16)24-21(26)14-7-9-15(10-8-14)25-22(27)17-5-3-4-6-18(17)23(25)28/h3-13H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCSLNLGNSLRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

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